molecular formula C18H15N3OS B2998548 2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536703-98-7

2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2998548
CAS RN: 536703-98-7
M. Wt: 321.4
InChI Key: VOAUSLOMHKDQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one” is a chemical compound that likely belongs to the class of organic compounds known as heterocyclic compounds . These compounds contain one or more rings that have at least one atom (such as sulfur, oxygen, or nitrogen) that is not a carbon atom .


Chemical Reactions Analysis

Again, while specific information on this compound is not available, similar compounds often undergo various chemical reactions, including electrophilic substitution .

Future Directions

Research into heterocyclic compounds is ongoing due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . Future research may focus on synthesizing new derivatives and studying their biological activities .

Mechanism of Action

Target of Action

The primary target of 2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one is the Toll-like receptor 4 (TLR4) . TLR4 is a part of the innate immune system and plays a crucial role in pathogen recognition and activation of innate immunity.

Mode of Action

This compound interacts with TLR4 in both human and mouse cells . The interaction triggers the activation of NFκB , a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Result of Action

The activation of TLR4 and subsequent stimulation of the innate immune system can lead to a variety of cellular effects. These include the production of cytokines, which play a key role in cell signaling and can influence the immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness

properties

IUPAC Name

2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-2-23-18-20-15-13-10-6-7-11-14(13)19-16(15)17(22)21(18)12-8-4-3-5-9-12/h3-11,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAUSLOMHKDQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.